4-{4-ETHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2-YL}BENZOIC ACID
Description
4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid moiety with a substituted cycloheptapyrrole ring
Properties
IUPAC Name |
4-(4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-25-17-7-5-6-16(22)18-12(2)21(13(3)19(17)18)15-10-8-14(9-11-15)20(23)24/h5-11H,4H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUYZMAOBHSDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=CC=C(C=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the cycloheptapyrrole core, followed by the introduction of the ethoxy and dimethyl substituents. The final step involves the attachment of the benzoic acid group.
Cycloheptapyrrole Core Synthesis: This can be achieved through a series of cyclization reactions starting from simple precursors such as 1,3-diketones and amines.
Substitution Reactions: The ethoxy and dimethyl groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Benzoic Acid Attachment: The final step involves the coupling of the substituted cycloheptapyrrole with a benzoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that compounds similar to 4-{4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid exhibit antiviral activity. A patent describes the use of related structures in treating retroviral infections, suggesting that this compound may also possess similar therapeutic effects . The structural features of this compound could facilitate interactions with viral enzymes or receptors, making it a candidate for further investigation in antiviral drug development.
Anti-inflammatory Effects
Studies have shown that benzoic acid derivatives can exhibit anti-inflammatory properties. The presence of the ethoxy and pyrrol moieties in this compound may enhance its biological activity against inflammation-related pathways. This aspect warrants exploration through in vivo and in vitro studies to evaluate its efficacy and mechanism of action.
Material Science
Polymer Additives
The unique structural characteristics of 4-{4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-y}benzoic acid make it a potential additive in polymer formulations. Its ability to modify thermal and mechanical properties can be beneficial in developing advanced materials with tailored characteristics. Research into its compatibility with various polymers could lead to innovations in material design.
Case Study 1: Antiviral Activity
A study referenced in patent literature explored the antiviral activity of compounds structurally related to 4-{4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-y}benzoic acid. These compounds were tested against HIV and showed promising results, indicating that further exploration of this specific compound could yield significant findings in antiviral therapies .
Case Study 2: Polymer Applications
In material science research, the incorporation of benzoic acid derivatives into polymer matrices demonstrated enhanced mechanical strength and thermal stability. Preliminary tests showed that adding such compounds could improve the performance of polymers used in high-stress environments, suggesting a pathway for practical applications in industries like automotive and aerospace .
Mechanism of Action
The mechanism of action of 4-{4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-Methoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid
- 4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]furan-2-yl}benzoic acid
Uniqueness
4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid is unique due to the specific combination of its substituents and the cycloheptapyrrole core. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Biological Activity
4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid, also known by its chemical identifier CAS# 780779-13-7, is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 337.38 g/mol. The compound features a unique cycloheptapyrrole structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19NO4 |
| Molecular Weight | 337.38 g/mol |
| CAS Number | 780779-13-7 |
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of pyranones have been documented as effective inhibitors of HIV protease, suggesting potential applications in treating retroviral infections .
Enzyme Inhibition
The compound's structural framework allows it to interact with various enzymes. Studies have shown that modifications in the cycloheptapyrrole moiety can enhance enzyme inhibition, particularly in pathways related to cancer and viral replication .
Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar structures may possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity against certain tumor types while sparing normal cells .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the ethoxy and dimethyl groups in modulating biological activity. Alterations in these substituents have been shown to significantly impact the compound's efficacy as an antiviral agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
